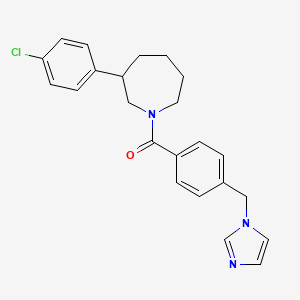

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

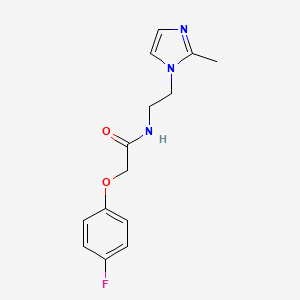

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by the presence of a five-membered heterocyclic ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The reaction was performed by adding 4- (1 H -Imidazol-1-yl)benzaldehyde 1, 4′-methylacetophenone 2, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 h. The crude product was recrystallized in hot methanol resulting in a yield of 75% .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds are characterized by their solubility in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Anticancer Potential

Imidazole-containing compounds have garnered attention in cancer research due to their ability to modulate cellular processes. This compound’s structural features may allow it to interact with specific targets involved in cancer cell growth, apoptosis, or angiogenesis. Further studies are needed to explore its potential as an anticancer agent .

Anti-Inflammatory Properties

Imidazoles exhibit anti-inflammatory effects by interfering with cytokine production, leukocyte migration, and inflammatory signaling pathways. Researchers could investigate whether this compound attenuates inflammation in various disease models .

Antiviral Activity

Given the ongoing global health challenges, antiviral agents remain crucial. Imidazole derivatives have demonstrated antiviral activity against different viruses. Investigating this compound’s efficacy against specific viral strains could be valuable .

Antibacterial Applications

Imidazoles often possess antibacterial properties. Researchers might explore this compound’s potential as a novel antibacterial agent, especially against drug-resistant strains .

Coordination Chemistry

The presence of the azepane ring suggests possible coordination chemistry applications. Investigating its complexation behavior with metal ions could lead to novel materials or catalytic systems .

Synthetic Methodology

Imidazoles serve as versatile building blocks in organic synthesis. Researchers could explore efficient synthetic routes to access this compound and related derivatives. Novel methodologies could enhance its accessibility and scalability .

Mécanisme D'action

Target of Action

Compounds containing an imidazole ring, such as this one, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Generally, imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological processes, depending on their specific targets .

Safety and Hazards

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O/c24-22-10-8-19(9-11-22)21-3-1-2-13-27(16-21)23(28)20-6-4-18(5-7-20)15-26-14-12-25-17-26/h4-12,14,17,21H,1-3,13,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDZWXBFHDYGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)

![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)

![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)